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molecular formula C8H10O2 B1204599 3-Ethylbenzene-1,2-diol CAS No. 933-99-3

3-Ethylbenzene-1,2-diol

Cat. No. B1204599
M. Wt: 138.16 g/mol
InChI Key: UUCQGNWZASKXNN-UHFFFAOYSA-N
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Patent
US08198302B2

Procedure details

To a solution of crude 9 (ca. 80 mmol) in 2N NaOH (40 mL) cooled to 0-5° C., a solution of ca. 7% hydrogen peroxide (49 mL) was added dropwise over 30 min while maintaining the temperature at 20° C. The reaction was stirred for further 45 min then diluted with AcOEt (ca 250 mL), washed with HCl 2N (ca 50 mL). The aqueous layer was e-extracted with AcOEt and the combined organic extracts were washed with brine, and dried over sodium sulphate. The solvent was removed under reduced pressure to give a crude which was columned (cyclohexane:AcOEt 4:1) to give 6.4 g of 10 as a brown oil:
Name
Quantity
80 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
49 mL
Type
reactant
Reaction Step Two
Name
cyclohexane AcOEt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([CH2:10][CH3:11])=[CH:8][CH:7]=[CH:6][C:3]=1C=O.OO.C1CCCCC1.CC[O:22]C(C)=O>[OH-].[Na+].CCOC(C)=O>[OH:22][C:3]1[CH:6]=[CH:7][CH:8]=[C:9]([CH2:10][CH3:11])[C:2]=1[OH:1] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
80 mmol
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1CC
Name
Quantity
40 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
49 mL
Type
reactant
Smiles
OO
Step Three
Name
cyclohexane AcOEt
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1.CCOC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for further 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with HCl 2N (ca 50 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude which

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
OC1=C(C(=CC=C1)CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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